molecular formula C6H3ClF3N B156378 3-Chloro-2-(trifluoromethyl)pyridine CAS No. 749875-32-9

3-Chloro-2-(trifluoromethyl)pyridine

Cat. No. B156378
M. Wt: 181.54 g/mol
InChI Key: IJOSVNBGIKAARU-UHFFFAOYSA-N
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Description

3-Chloro-2-(trifluoromethyl)pyridine is a compound of interest in various chemical syntheses and applications. It is a pyridine derivative with a trifluoromethyl group and a chlorine atom attached to the pyridine ring. This structure is significant as it serves as a versatile intermediate in the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

Several strategies have been developed for the synthesis of poly-substituted pyridines, including those with trifluoromethyl groups. A novel approach involves the C-F bond cleavage of an anionically activated fluoroalkyl group, which allows for the preparation of 2,6-disubstituted 4-amino pyridines under metal-free conditions, offering a valuable addition to pyridine synthesis methods . Another method includes the hetero-Diels–Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers, leading to the formation of 3-aroyl-2-(trifluoromethyl)pyridines with high stereoselectivity . Additionally, the Suzuki–Miyaura reaction has been employed for the regioselective synthesis of 2,6-diaryl-3-(trifluoromethyl)pyridines, demonstrating the influence of electronic factors on the reaction's site-selectivity .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, X-ray diffraction analysis has been used to determine the structure of endo-cycloadducts resulting from the synthesis of 3-aroyl-2-(trifluoromethyl)pyridines . Furthermore, the crystal structure of a related compound, 2-hydroxy-3-trifluoracetylimidazo[1,2-a]pyridine hydrochloride, was determined at low temperatures, revealing the presence of specific hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of 3-chloro-2-(trifluoromethyl)pyridine and its derivatives has been explored in various chemical reactions. For example, 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile has been used as a building block for the synthesis of trifluoromethylated N-heterocycles . The principles of synthesis reactions for 2-chloro-3-(trifluoromethyl)pyridine have been analyzed, highlighting the influence of substituents on the pyridine ring and the feasibility of side-chain chlorination .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-6-(trifluoromethyl)pyridine have been characterized using FT-IR, 1H, and 13C NMR spectroscopy. Computational methods such as HF and DFT have been employed to predict molecular structural parameters, vibrational frequencies, and NMR chemical shifts, which were then compared with experimental data. Theoretical calculations also provided insights into the compound's Mulliken charges, molecular electrostatic potential, natural bond orbital, and thermodynamic properties .

Scientific Research Applications

Agrochemicals

  • Field : Agrochemical Industry
  • Application : Trifluoromethylpyridine (TFMP) derivatives, including 3-Chloro-2-(trifluoromethyl)pyridine, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

  • Field : Pharmaceutical Industry
  • Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .
  • Results : Many candidates are currently undergoing clinical trials .

Veterinary Products

  • Field : Veterinary Medicine
  • Application : Two veterinary products containing the TFMP moiety have been granted market approval .
  • Results : The results or outcomes were not detailed in the sources .

Synthesis of Metal-Organic Frameworks (MOFs)

  • Field : Material Science
  • Application : 3-Chloro-2-(trifluoromethyl)pyridine is used in the synthesis of metal-organic frameworks (MOFs) .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The results or outcomes were not detailed in the sources .

Synthesis of Methiodide Salts

  • Field : Organic Chemistry
  • Application : 3-Chloro-2-(trifluoromethyl)pyridine is used in the synthesis of methiodide salts .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The results or outcomes were not detailed in the sources .

Synthesis of Aminopyridines

  • Field : Organic Chemistry
  • Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used in the preparation of aminopyridines via amination reactions .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The results or outcomes were not detailed in the sources .

Catalytic Ligand for Aerobic Oxidative Coupling

  • Field : Organic Chemistry
  • Application : 3-Chloro-2-(trifluoromethyl)pyridine can act as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The results or outcomes were not detailed in the sources .

Production of Chlorfenapyr

  • Field : Agrochemical Industry
  • Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used to produce chlorfenapyr, a pesticide with certain herbicidal activity .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The results or outcomes were not detailed in the sources .

Preparation of Trifluoromethylpyridyllithiums

  • Field : Organic Chemistry
  • Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used in the preparation of trifluoromethylpyridyllithiums via metalation reactions .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The results or outcomes were not detailed in the sources .

Synthesis of Fluorinated Organic Chemicals

  • Field : Organic Chemistry
  • Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used in the synthesis of fluorinated organic chemicals .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The results or outcomes were not detailed in the sources .

Control of Cyanobacteria in Water

  • Field : Environmental Science
  • Application : 3-Chloro-2-(trifluoromethyl)pyridine can be used to control cyanobacteria in water .
  • Methods : The specific methods of application or experimental procedures were not detailed in the sources .
  • Results : The results or outcomes were not detailed in the sources .

Safety And Hazards

This compound is considered hazardous. It has been classified as having Acute Tox. 3 Oral hazard classification . The safety information includes the signal word “Danger” and the hazard statement "H301" .

Future Directions

The demand for trifluoromethylpyridine (TFMP) derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The global 2-Chloro-3-(trifluoromethyl)pyridine market size in terms of revenue is projected to reach 19.75 Million USD by 2029 from 15.67 Million USD in 2023, with a CAGR 3.93% during 2023-2029 .

properties

IUPAC Name

3-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N/c7-4-2-1-3-11-5(4)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOSVNBGIKAARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603656
Record name 3-Chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(trifluoromethyl)pyridine

CAS RN

749875-32-9
Record name 3-Chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-(trifluoromethyl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
F Cottet, M Marull, F Mongin, D Espinosa… - Synthesis, 2004 - thieme-connect.com
In accordance with the concept of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl) pyridine and 2-bromo-6-(trifluoromethyl) pyridine were converted each time into the …
Number of citations: 19 www.thieme-connect.com
S Yamamoto, T Shibata, K Abe, K Oda… - Chemical and …, 2016 - jstage.jst.go.jp
A novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity. Starting from 2-chloro-N-{(S)-phenyl [(2S)-…
Number of citations: 3 www.jstage.jst.go.jp
M Schlosser - Angewandte Chemie International Edition, 2006 - Wiley Online Library
Fluorine remains an insiders' tip in the life sciences as it enables the fine‐tuning of biological properties. However, the synthesis of fluorine‐substituted target compounds is not always …
Number of citations: 607 onlinelibrary.wiley.com
MB Channapur - 2019 - irgu.unigoa.ac.in
Organofluorine chemistry emerged in the mid 1950’s, with the discovery of antitumor properties of fluoro-uracil and the drastic improvement of the biological activity of corticoids by …
Number of citations: 0 irgu.unigoa.ac.in
M Schlosser, F Mongin - Chemical Society Reviews, 2007 - pubs.rsc.org
Pyridines carrying heterosubstituents (such as carboxy, amido, amino, alkoxy or trifluoromethyl groups or solely individual halogen atoms) can be readily and site selectively metalated. …
Number of citations: 251 pubs.rsc.org
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org
Á Cañete Molina, CO Salas Sánchez, F Zacconi - 2013 - repositorio.uc.cl
An efficient indium-mediated dehalogenation reaction of haloaromatics and haloheteroaromatics in ionic liquids has been studied. This method is simple and effective in the presence of …
Number of citations: 0 repositorio.uc.cl
ÁF Cañete, CO Salas, FC Zacconi - Molecules, 2012 - mdpi.com
An efficient indium-mediated dehalogenation reaction of haloaromatics and haloheteroaromatics in ionic liquids has been studied. This method is simple and effective in the presence of …
Number of citations: 16 www.mdpi.com

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